![molecular formula C14H23NO4 B13026613 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid is a versatile organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic framework provides rigidity and stability, making it an attractive scaffold for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the BOC Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce new substituents.
Deprotection: The BOC protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.
Biology: It is used in the development of bioactive molecules and pharmaceuticals due to its stability and unique structural features.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group is introduced to protect the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid can be compared with other similar compounds, such as:
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring, which can influence its reactivity and applications.
7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Another related compound with variations in the ring structure and functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of the BOC protecting group, which provides stability and versatility in various synthetic applications.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(15)7-4-6-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
LAYGGEWNMOJIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


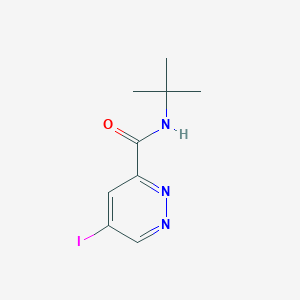
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)

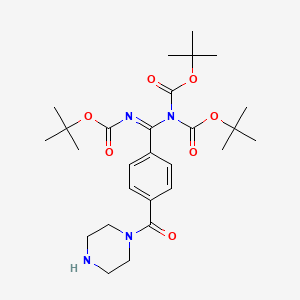
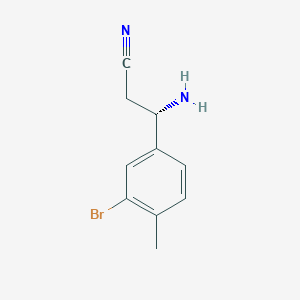
amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
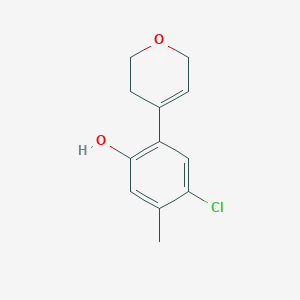

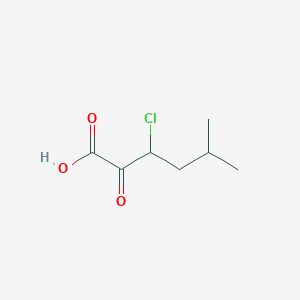
![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
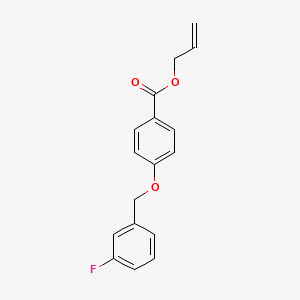

![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)
